molecular formula C14H8ClF3N2O B13690482 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13690482
M. Wt: 312.67 g/mol
InChI Key: BPTSULLBDNUJAW-UHFFFAOYSA-N
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Description

6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is notable for its unique structure, which includes a chloro group at the 6th position and a trifluoromethoxyphenyl group at the 2nd position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with 4-(trifluoromethoxy)benzaldehyde in the presence of a base, followed by chlorination at the 6th position using a chlorinating agent such as thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis by targeting the enzyme InhA. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

  • 6-Chloro-2-ethylimidazo[1,2-a]pyridine
  • 6-Chloro-2-phenylimidazo[1,2-a]pyridine
  • 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Uniqueness: 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and receptor binding, compared to its analogues .

Properties

Molecular Formula

C14H8ClF3N2O

Molecular Weight

312.67 g/mol

IUPAC Name

6-chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8ClF3N2O/c15-10-3-6-13-19-12(8-20(13)7-10)9-1-4-11(5-2-9)21-14(16,17)18/h1-8H

InChI Key

BPTSULLBDNUJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)OC(F)(F)F

Origin of Product

United States

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